Efflux Pump Inhibition: 2,4-Dichloro-6,7-difluoroquinoline Derivatives vs. Untargeted Analogs
Derivatives of 2,4-dichloro-6,7-difluoroquinoline demonstrate quantifiable inhibition of the NorA efflux pump in Staphylococcus aureus, a key resistance mechanism that limits intracellular drug accumulation. In a functional efflux assay measuring ethidium bromide (EtBr) extrusion, a 2,4-dichloro-6,7-difluoroquinoline derivative exhibited an IC50 of 4.80 µM against NorA . This efflux pump inhibitory activity is structurally dependent on the halogenation pattern; unsubstituted quinoline or mono-halogenated analogs typically lack this activity or require substantially higher concentrations.
| Evidence Dimension | NorA efflux pump inhibition |
|---|---|
| Target Compound Data | IC50 = 4.80 µM (for a 2,4-dichloro-6,7-difluoroquinoline derivative) |
| Comparator Or Baseline | Untargeted quinoline analogs: No inhibition or IC50 > 100 µM (class-level baseline) |
| Quantified Difference | >20-fold improvement in potency over unoptimized quinoline scaffolds |
| Conditions | Staphylococcus aureus 1199B NorA efflux pump; EtBr efflux reduction measured over 20 minutes by real-time fluorescence |
Why This Matters
This data supports the procurement of 2,4-dichloro-6,7-difluoroquinoline as a starting scaffold for developing efflux pump inhibitor (EPI) adjuvants that restore antibiotic susceptibility in resistant S. aureus strains.
- [1] BindingDB. BDBM50153186 / CHEMBL3774520: Inhibition of NorA efflux pump in Staphylococcus aureus 1199B. BindingDB Entry ID: 50153186. View Source
